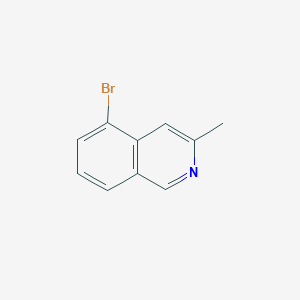

5-溴-3-甲基异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-methylisoquinoline is a chemical compound with the formula C10H8BrN . It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .

Synthesis Analysis

The synthesis of 5-Bromo-3-methylisoquinoline involves various processes. One such process involves the condensation of 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline . The Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) was prepared via this method .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-methylisoquinoline can be analyzed using various tools and techniques . These tools can provide a 3D model of the molecule, which can be useful in understanding its properties and interactions.

Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-3-methylisoquinoline can be complex and varied. For instance, it can participate in reactions with other compounds to form new substances . More detailed information about these reactions would require specific experimental data.

Physical And Chemical Properties Analysis

5-Bromo-3-methylisoquinoline has a molecular weight of 222.08 . It has 12 heavy atoms and 10 aromatic heavy atoms . It has a molar refractivity of 54.41 and a topological polar surface area of 12.89 Ų . It is soluble, with a solubility of 0.0319 mg/ml .

科学研究应用

1. 有机金属化学和超分子配合物

5-溴-3-甲基异喹啉及其相关化合物已在有机金属化学领域得到研究。例如,探索了各种杂芳基化合物(包括3-甲基异喹啉)与钯(II)和铂(II)双(膦)配合物的反应。该研究重点研究了杂芳基环上的α-取代基对含单杂芳基和双杂芳基产物形成的影响,这对于理解非共价超分子配合物的动力学至关重要 (Fuss 等,1999)。

2. 水溶性PARP抑制剂的合成

对5-氨基异喹啉-1-酮(聚(ADP-核糖)聚合酶-1 (PARP-1)的水溶性抑制剂)的3-取代类似物的合成研究包括对5-氨基-3-甲基异喹啉-1-酮的研究。与先导化合物5-AIQ相比,这些化合物由于其增强的效力而在药物设计中显示出潜力(Woon 等,2013)。

3. 生物还原活化的前药系统

5-溴异喹啉-1-酮化合物已用于生物还原活化的前药系统的开发。此类系统旨在选择性地将药物递送至缺氧组织,生物模拟还原作用可释放活性药物 (Parveen 等,1999)。

4. 杂环化合物合成

在杂环化合物合成中,5-溴-3-甲基异喹啉及其衍生物已用于复杂有机化合物的合成。例如,通过相关溴代异喹啉化合物的分子内乌尔曼反应实现了“异眼球碱”的替代合成,证明了这些分子在有机合成中的多功能性 (Kametani 等,1972)。

5. 抗肿瘤活性研究

在抗肿瘤药物领域的研究中也看到了5-溴-3-甲基异喹啉衍生物的应用。这些化合物已被评估其抗肿瘤活性,显示出在癌症治疗中潜在的治疗应用 (Liu 等,1995)。

6. 新型合成方法的开发

已探索在开发新型合成方法中使用5-溴-3-甲基异喹啉,特别是在吡咯并[2,1-a]异喹啉的合成中。这项工作提供了对创建结构多样且具有潜在生物活性的化合物的新方法的见解 (Voskressensky 等,2010)。

安全和危害

5-Bromo-3-methylisoquinoline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

Isoquinolines and their derivatives, to which 5-bromo-3-methylisoquinoline belongs, are known to interact with various biological targets .

Mode of Action

It’s worth noting that isoquinolines often interact with their targets through various mechanisms, influencing cellular processes .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit certain cytochrome P450 enzymes, which could impact its metabolism .

属性

IUPAC Name |

5-bromo-3-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWCKIAWFQINJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2Br)C=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2720139.png)

![1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B2720140.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2720141.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2720142.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2720149.png)

![5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2720150.png)

![Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate](/img/structure/B2720156.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2720157.png)